molecular formula C7H7ClO2S2 B2739275 2-{[(5-Chlorothiophen-2-yl)methyl]sulfanyl}acetic acid CAS No. 178974-87-3

2-{[(5-Chlorothiophen-2-yl)methyl]sulfanyl}acetic acid

Cat. No.: B2739275
CAS No.: 178974-87-3
M. Wt: 222.7
InChI Key: ZVDHVAAVVIVDBM-UHFFFAOYSA-N
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Description

2-{[(5-Chlorothiophen-2-yl)methyl]sulfanyl}acetic acid (CAS 957062-49-2) is a synthetic carboxylic acid derivative featuring a chlorothiophene moiety, which is of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile building block or intermediate in the synthesis of more complex molecules, particularly those targeting metabolic and inflammatory pathways. Its primary research value is linked to its role as a key precursor in the development of potent agonists for the Peroxisome Proliferator-Activated Receptor (PPAR), a family of nuclear receptor proteins that regulate gene expression related to cellular differentiation, development, and metabolism. Specifically, this acid is utilized in the synthesis of compounds like K-877 (Pemafibrate), a novel selective PPARα modulator (Source: PubChem) . Researchers value this chemical for investigating lipid metabolism, developing new therapeutics for dyslipidemia, and exploring its potential anti-inflammatory effects. The mechanism of action for derivatives stemming from this compound involves binding to PPAR receptors, leading to the modulation of target genes involved in fatty acid uptake and oxidation, thereby influencing plasma triglyceride and HDL-cholesterol levels (Source: National Library of Medicine) . It is supplied for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(5-chlorothiophen-2-yl)methylsulfanyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO2S2/c8-6-2-1-5(12-6)3-11-4-7(9)10/h1-2H,3-4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVDHVAAVVIVDBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)CSCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(5-Chlorothiophen-2-yl)methyl]sulfanyl}acetic acid typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with thioglycolic acid under acidic conditions . The reaction proceeds through the formation of a thioether linkage, resulting in the desired product. The reaction conditions often include the use of a catalyst such as hydrochloric acid and a solvent like ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of 2-{[(5-Chlorothiophen-2-yl)methyl]sulfanyl}acetic acid may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

2-{[(5-Chlorothiophen-2-yl)methyl]sulfanyl}acetic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the thiophene ring using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dechlorinated thiophene derivatives.

    Substitution: Amino-thiophene, thiol-thiophene derivatives.

Scientific Research Applications

Chemistry

2-{[(5-Chlorothiophen-2-yl)methyl]sulfanyl}acetic acid serves as a valuable building block in organic synthesis. Its structure allows for the development of more complex heterocyclic compounds, which are essential in drug discovery and materials science. Researchers utilize this compound to synthesize derivatives that can exhibit novel chemical properties.

Biology

The biological activities of 2-{[(5-Chlorothiophen-2-yl)methyl]sulfanyl}acetic acid have been extensively investigated:

  • Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies indicate that it can inhibit bacterial growth effectively, making it a candidate for antibiotic development.
  • Anti-inflammatory Properties : Research suggests that this compound may modulate inflammatory pathways by interacting with specific enzymes or receptors involved in inflammation. Its ability to induce the production of pro-inflammatory cytokines positions it as a potential therapeutic agent for inflammatory diseases .

Medicine

The therapeutic potential of 2-{[(5-Chlorothiophen-2-yl)methyl]sulfanyl}acetic acid is being explored in various contexts:

  • Cancer Research : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. It has been evaluated for its ability to inhibit tumor cell proliferation, suggesting potential use as an anticancer agent .
  • Drug Development : The compound's unique structure allows it to interact with biological targets, making it a subject of interest for the design of new drugs aimed at treating infections or inflammatory conditions .

Case Studies

Several case studies have highlighted the efficacy of 2-{[(5-Chlorothiophen-2-yl)methyl]sulfanyl}acetic acid in practical applications:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed enhanced antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a lead compound in antibiotic development .
  • Cytotoxic Activity : In vitro evaluations revealed that certain analogs of 2-{[(5-Chlorothiophen-2-yl)methyl]sulfanyl}acetic acid exhibited significant cytotoxicity against human cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest being observed .

Mechanism of Action

The mechanism of action of 2-{[(5-Chlorothiophen-2-yl)methyl]sulfanyl}acetic acid involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chlorine-substituted thiophene ring can interact with hydrophobic pockets in biological molecules, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Thiazole and Thiophene Moieties

2-(2-{[(5-Chlorothiophen-2-yl)methyl]sulfanyl}-1,3-thiazol-4-yl)acetic Acid
  • Molecular Formula: C₁₀H₈ClNO₂S₃
  • Molecular Weight : 304.94 g/mol
  • Key Features: Replaces the direct thiophene-acetic acid linkage with a thiazole ring. This structure may exhibit improved metabolic stability compared to the parent compound due to the thiazole’s resistance to oxidation .
2-(2-{[(5-Chlorothiophen-2-yl)methyl]sulfanyl}-4-methyl-1,3-thiazol-5-yl)acetic Acid
  • Molecular Formula: C₁₁H₁₀ClNO₂S₃
  • Molecular Weight : 319.85 g/mol
  • Key Features : Adds a methyl group to the thiazole ring, increasing steric bulk. This modification could enhance lipophilicity and membrane permeability, making it more suitable for pharmaceutical applications .
2-{4-[(5-Chlorothiophen-2-yl)methoxy]phenyl}acetic Acid
  • Molecular Formula : C₁₃H₁₁ClO₃S
  • Molecular Weight : 282.74 g/mol
  • Key Features : Replaces the sulfanyl bridge with a methoxy (-O-) group and introduces a phenyl ring. The oxygen linker reduces sulfur-related reactivity but may improve solubility in polar solvents. The phenyl group could enhance π-π stacking interactions in material science applications .

Functional Group Modifications: Sulfanyl vs. Sulfonyl

2-[(5-Chlorothiophen-2-yl)methanesulfonyl]acetic Acid
  • Molecular Formula : C₇H₇ClO₄S₂
  • Molecular Weight : 254.71 g/mol
  • Key Features : The sulfonyl (-SO₂-) group replaces the sulfanyl bridge, increasing polarity and acidity (pKa ~1–2 for sulfonic acids). This compound is more water-soluble and less lipophilic than the sulfanyl analog, making it suitable for aqueous-phase reactions or as a hydrophilic pharmacophore .

Heterocyclic Variations: Benzofuran Derivatives

2-(5-Fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetic Acid
  • Molecular Formula : C₁₁H₉FO₃S
  • Molecular Weight : 254.25 g/mol
  • Key Features: Substitutes the thiophene with a benzofuran ring. The benzofuran’s fused aromatic system enhances planarity and may improve binding to aromatic receptors in biological systems.

Substituent Effects on Aromatic Rings

2-[({[(2,4-Dichlorophenyl)methyl]carbamoyl}methyl)sulfanyl]acetic Acid
  • Molecular Formula: C₁₁H₁₁Cl₂NO₃S
  • Molecular Weight : 308.18 g/mol
  • The carbamoyl group adds hydrogen-bonding capacity, useful in drug design for target engagement .
2-[5-(Dimethylsulfamoyl)-2-methoxyphenyl]acetic Acid
  • Molecular Formula: C₁₁H₁₅NO₅S
  • Molecular Weight : 273.30 g/mol
  • Key Features: Features a dimethylsulfamoyl group, enhancing solubility and metabolic stability.

Biological Activity

2-{[(5-Chlorothiophen-2-yl)methyl]sulfanyl}acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chlorothiophene moiety linked to a sulfanylacetic acid group. The presence of the chlorine atom on the thiophene ring and the sulfanyl group contributes to its unique reactivity and biological interactions.

Antimicrobial Properties

Research indicates that 2-{[(5-Chlorothiophen-2-yl)methyl]sulfanyl}acetic acid exhibits antimicrobial and antifungal activities. Its effectiveness against various pathogens has been documented, making it a candidate for further exploration in antimicrobial drug development .

The mechanism by which this compound exerts its biological effects involves:

  • Covalent Bond Formation : The sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.
  • Hydrophobic Interactions : The chlorine-substituted thiophene ring may interact with hydrophobic pockets in biological molecules, affecting their function and modulating biochemical pathways.

Case Studies

  • Anticancer Activity : In a study conducted by the National Cancer Institute, the compound was screened against a panel of cancer cell lines. It demonstrated low levels of anticancer activity, with growth inhibition ranging from 92.48% to 126.61% at a concentration of 10 µM .
    Cancer TypeGrowth Inhibition (%)
    Leukemia104.68
    Melanoma102.34
    Lung Cancer95.76
    Colon Cancer126.61
    Breast Cancer98.45
  • Toxicological Profiles : A broader study involving ToxCast chemicals found that compounds similar to 2-{[(5-Chlorothiophen-2-yl)methyl]sulfanyl}acetic acid showed varied activity across multiple enzymatic assays, indicating potential toxicological risks associated with its use .

Comparative Analysis

To understand the unique biological profile of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsBiological Activity
2-{[(5-Chlorothiophen-2-yl)methyl]amino}acetic acidAmino group replaces sulfanylModerate antibacterial activity
5-Chlorothiophene-2-carboxylic acidLacks sulfanyl groupLimited biological activity
2-{[(5-Chlorothiophen-2-yl)methyl]thio}acetic acidThioether linkage instead of sulfanylEnhanced antifungal properties

Q & A

Q. How can conflicting cytotoxicity data from in vitro assays be reconciled?

  • Methodological Answer : Discrepancies may stem from assay conditions (cell line variability, serum concentration). Meta-analysis of dose-response curves (IC₅₀ values) across multiple studies identifies outliers. Mechanistic studies (apoptosis markers, ROS detection) clarify mode of action .

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